N-(3,5-Dinitrobenzoyl)phenylglycine

chiral chromatography amphetamine derivatives stationary phase bonding

Choose (R)-DNBPG for validated chiral HPLC/SFC enantiomer separations. This π-acidic Pirkle-type selector forms diastereomeric π-π charge-transfer complexes, achieving α=1.10–1.23 for profen 1-naphthalenemethylamides and α=1.54–1.67 for procaterol. Specify covalently bonded column format for amphetamine-class separations (α=1.01–1.09) where ionic phases underperform. Transition established LC methods to SFC with equivalent selectivity and ~80% faster run times. Not interchangeable with DNB-leucine—validate column performance per manufacturer. Supplied as (R)-enantiomer at ≥98% purity.

Molecular Formula C15H11N3O7
Molecular Weight 345.26 g/mol
CAS No. 74927-72-3
Cat. No. B1197835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dinitrobenzoyl)phenylglycine
CAS74927-72-3
SynonymsDNBPG
N-(3,5-dinitrobenzoyl)phenylglycine
Molecular FormulaC15H11N3O7
Molecular Weight345.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m1/s1
InChIKeyMIVUDAUOXJDARR-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dinitrobenzoyl)phenylglycine (CAS 74927-72-3): Chiral Selector Baseline and Procurement-Relevant Characteristics


N-(3,5-Dinitrobenzoyl)phenylglycine (DNBPG, CAS 74927-72-3) is a brush-type chiral selector belonging to the Pirkle-type donor-acceptor class of chiral stationary phases (CSPs) [1]. Characterized by its π-acidic 3,5-dinitrobenzoyl moiety, this compound is commercially available in both ionically and covalently bonded HPLC column formats [2]. The (R)-enantiomer, with molecular formula C₁₅H₁₁N₃O₇ and molecular weight 345.27, is supplied with ≥98.0% purity by HPLC/titration and a specific rotation [α]₂₀/D of -99.0° to -105.0° (c=1, THF) [3]. DNBPG functions by forming diastereomeric π-π charge-transfer complexes with analytes, enabling enantiomeric resolution across diverse compound classes [4].

N-(3,5-Dinitrobenzoyl)phenylglycine (CAS 74927-72-3): Why In-Class Chiral Selector Substitution Compromises Chromatographic Performance


Within the Pirkle-type CSP family, π-acidic chiral selectors including N-(3,5-dinitrobenzoyl)phenylglycine and N-(3,5-dinitrobenzoyl)leucine are often presumed interchangeable. However, molecular dynamics simulations reveal that despite their structural similarities, the interfaces formed by these selectors are fundamentally distinct with respect to selector orientation at the silica surface and the number of hydrogen bonds formed with protic solvents such as 2-propanol [1]. Experimental data further demonstrate that DNB-leucine exhibits enhanced selectivity for benzodiazepine-class compounds, whereas DNB-phenylglycine is preferentially employed for different analyte categories [2]. Additionally, even within the same DNBPG designation, chromatographic performance diverges significantly: columns from different manufacturers yield considerable differences in enantiomer resolution [3]. Ionic versus covalent bonding of the selector also produces measurable variation in separation factors, with covalent columns consistently yielding larger α values for amphetamine derivatives [4]. These quantifiable differences preclude simple substitution without method revalidation and performance verification.

N-(3,5-Dinitrobenzoyl)phenylglycine (CAS 74927-72-3): Comparative Performance Metrics for Evidence-Based Chiral Selector Selection


Covalent Versus Ionic Bonding of DNBPG: Quantified Separation Factor Advantage for Amphetamine-Derived Analytes

For amide derivatives of 1-phenyl-2-aminopropane (amphetamine), the covalent form of (R)-N-(3,5-dinitrobenzoyl)phenylglycine CSP consistently outperforms the ionically bonded form in separation factor magnitude [1].

chiral chromatography amphetamine derivatives stationary phase bonding Pirkle-type CSP enantiomeric resolution

α-Methylarylacetic Acid NSAID Enantiomer Resolution: Quantitative α Values Achieved on Covalently Bonded DNBPG

Covalently bound (R)-N-(3,5-dinitrobenzoyl)phenylglycine CSP resolves four pharmaceutically relevant α-methylarylacetic acids as their 1-naphthalenemethylamide derivatives, with separation factors ranging from 1.10 to 1.23 [1].

NSAID analysis pharmaceutical chiral separation α-methylarylacetic acids enantiomeric purity HPLC method validation

Procaterol β₂-Adrenergic Agonist Resolution: Separation Factors of 1.54-1.67 Achieved on DNB-PG CSP

3,5-Dinitrobenzoylphenylglycine (DNB-PG) chiral stationary phase resolves procaterol enantiomers with separation factors ranging from 1.54 to 1.67 depending on mobile phase composition [1].

β₂-agonist chiral analysis procaterol enantiomers pharmaceutical quality control brush-type CSP normal-phase chiral HPLC

Chiral Self-Discrimination Forces: DNBPG Exhibits Larger Intermolecular Forces Than DNB-Leucine in AFM Measurements

Chemical force spectrometric measurements in 2-propanol demonstrate that chiral self-discrimination forces are larger for N-(3,5-dinitrobenzoyl)phenylglycine than for N-(3,5-dinitrobenzoyl)leucine, consistent with molecular dynamics predictions of weaker solvent interactions with DNBPG [1].

chiral recognition mechanism atomic force microscopy chemical force spectrometry selector-selector interactions surface-bound chiral selectors

2-Aminooctane Amide Resolution: α = 1.11 Achieved on Covalent DNBPG, with Subcritical Fluid Chromatography Offering 80% Analysis Time Reduction

On covalent (R)-N-(3,5-dinitrobenzoyl)phenylglycine CSP, the 2-naphthoyl amide of 2-aminooctane achieves α = 1.11 in liquid chromatography, while subcritical fluid chromatography delivers equivalent selectivity with significantly reduced analysis time [1].

supercritical fluid chromatography subcritical fluid chromatography method transfer enantiomeric amides chiral analysis throughput

Polycyclic Aromatic Hydrocarbon Diol Enantiomers: R-DNBPG Outperforms S-DNBL in Resolution Efficiency

For the separation of non-K-region mono-ol and diol enantiomers of phenanthrene, benz[a]anthracene, and chrysene, the R-DNBPG chiral stationary phase demonstrates generally more efficient enantiomeric resolution than the S-DNBL phase, while elution orders remain consistent regardless of ionic or covalent bonding [1].

PAH metabolite analysis environmental toxicology non-K-region diols carcinogen metabolism enantioselective analysis

N-(3,5-Dinitrobenzoyl)phenylglycine (CAS 74927-72-3): Evidence-Derived Application Scenarios for Chiral Separations


Enantiomeric Purity Determination of NSAID Pharmaceuticals and Chiral Carboxylic Acids

Covalently bonded (R)-DNBPG columns achieve separation factors of α = 1.10-1.23 for 1-naphthalenemethylamide derivatives of ibuprofen, naproxen, fenoprofen, and benoxaprofen [1]. This established performance profile supports quality control applications requiring validated enantiomeric purity assessment of α-methylarylacetic acid-class active pharmaceutical ingredients. Derivatization to 1-naphthalenemethylamides is required to achieve optimal separation; primary amides and esters do not resolve on this phase. [1]

Amphetamine-Class Forensic and Pharmaceutical Enantiomer Analysis

Covalently bonded DNBPG columns resolve amide derivatives of 1-phenyl-2-aminopropane (amphetamine) enantiomers with separation factors ranging from 1.01 to 1.09, consistently outperforming ionically bonded formats [2]. The covalent column format should be specified in procurement documents for amphetamine-class chiral separations. The (R)-enantiomers of amides synthesized from chiral amines elute first, whereas the opposite elution order is observed for amides derived from enantiomeric carboxylic acids [3], providing predictable elution behavior for method development. [2][3]

High-Throughput Chiral Screening via Supercritical Fluid Chromatography Platform Transfer

DNBPG CSP demonstrates equivalent chiral selectivity (α values) in both liquid chromatography and subcritical/supercritical fluid chromatography modalities, with SubFC reducing analysis time from >10 minutes to approximately 2 minutes for 2-aminooctane amides [4]. Laboratories seeking to accelerate chiral screening workflows can transition established DNBPG-based LC methods to SFC platforms without loss of selectivity, achieving approximately 80% reduction in run time. [4]

β₂-Adrenergic Agonist Pharmaceutical Development and Quality Control

3,5-Dinitrobenzoylphenylglycine CSP resolves procaterol enantiomers with separation factors of 1.54-1.67 under normal-phase conditions using 2-propanol-hexane mobile phases at 26°C [5]. The robust α values exceeding 1.5 indicate strong chiral discrimination suitable for pharmaceutical development applications requiring baseline or near-baseline enantiomeric resolution. Mobile phase composition can be tuned (20:80 to 2:98 v/v 2-propanol-hexane) to optimize separation for specific method requirements. [5]

Technical Documentation Hub

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